BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive literature review on Dimethyl
lithospermate B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Abstract

Dimethyl lithospermate B (DMLB) is a naturally derived small molecule isolated from the
traditional Chinese medicine Danshen (Salvia miltiorrhiza). It has garnered significant scientific
interest for its specific action as a sodium channel agonist. This technical guide provides a
comprehensive review of the current literature on DMLB, detailing its chemical properties,
synthesis, biological activity, and mechanism of action. Particular focus is given to its potential
therapeutic application in the management of Brugada syndrome, an inherited cardiac
channelopathy. This document summarizes key quantitative data, provides detailed
experimental protocols from seminal studies, and visualizes the known signaling pathways to
serve as a resource for researchers in pharmacology and drug development.

Chemical and Physical Properties

Dimethyl lithospermate B, also known as Lithospermic acid B dimethyl ester, is a derivative of
lithospermic acid B.[1] It is classified as a tannin.[1] The fundamental chemical and physical
properties of DMLB are summarized in the table below.
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Property Value Reference
CAS Number 875313-64-7 [1]12]
Molecular Formula C38H34016 [1][2]
Molecular Weight 746.67 g/mol [11[2]
Appearance Powder [2]

Soluble in DMSO (10 mM),
Solubility Methanol, Ethyl Acetate, [1][2]
Water.

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C
Storage [2]

for 6 months, -20°C for 1

month.

Synthesis

A direct, detailed synthesis protocol for Dimethyl lithospermate B is not extensively described
in the available literature. However, its synthesis can be inferred from the total synthesis of its
precursor, (+)-Lithospermic Acid, followed by a standard esterification reaction.

Total Synthesis of (+)-Lithospermic Acid

The total synthesis of (+)-Lithospermic Acid has been reported through various strategies, often
involving key steps like C-H activation and olefination to construct the complex
dihydrobenzofuran core. A highly convergent synthesis involves the late-stage coupling of an
olefin unit with the dihydrobenzofuran core.

Experimental Workflow: Synthesis of (+)-Lithospermic Acid
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Caption: A generalized workflow for the total synthesis of (+)-Lithospermic Acid.
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Esterification to Dimethyl Lithospermate B

Following the synthesis of (+)-Lithospermic Acid, the final step to obtain DMLB is a dimethyl
esterification. A standard procedure for this would involve Fischer esterification.

Proposed Experimental Protocol: Fischer Esterification

 Dissolve (+)-Lithospermic Acid in an excess of anhydrous methanol.

e Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
o Reflux the mixture for several hours to drive the reaction to completion.

» After cooling, neutralize the excess acid with a weak base, such as sodium bicarbonate
solution.

o Extract the Dimethyl lithospermate B into an organic solvent (e.g., ethyl acetate).

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product using column chromatography on silica gel to yield pure Dimethyl
lithospermate B.

Biological Activity and Mechanism of Action

The primary and most well-characterized biological activity of Dimethyl lithospermate B is its
role as a selective voltage-gated sodium channel (Nav) agonist.[2][3]

Electrophysiological Effects on Sodium Channels

DMLB selectively targets Nav channels, specifically by slowing the inactivation kinetics of the
sodium current (INa).[3] This is achieved by increasing the proportion of the slowly inactivating
component of the current without inducing a persistent late sodium current.[3] This action leads
to an increased inward sodium current during the early phases of the action potential.[3]

Signaling Pathway: DMLB Modulation of Nav Channel Gating
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Caption: DMLB's effect on the gating states of voltage-gated sodium channels.

Effects on Cardiac Action Potential

In isolated rat ventricular myocytes, DMLB has been shown to significantly prolong the action
potential duration (APD).[3] For instance, 20 uM of DMLB increased the APD90 from 58.8 +
12.1 ms to 202.3 = 9.5 ms.[3] Importantly, this prolongation of the APD did not lead to early
after-depolarizations (EADs), a common pro-arrhythmic effect of other Na+ channel agonists.
[3] DMLB showed no significant effects on potassium (K+) or calcium (Ca2+) currents.[3]

Therapeutic Potential in Brugada Syndrome

The unique electrophysiological profile of DMLB makes it a promising candidate for the
treatment of Brugada syndrome. This inherited cardiac arrhythmia is characterized by a loss-of-
function in the cardiac sodium channel, leading to an increased risk of ventricular fibrillation
and sudden cardiac death.

In Vitro and Ex Vivo Studies

Studies using canine arterially perfused right ventricular wedge preparations, a model for
Brugada syndrome, have demonstrated the anti-arrhythmic potential of DMLB.[4] In these
models, where a Brugada syndrome phenotype was induced by drugs like terfenadine,
verapamil, or pinacidil, DMLB was shown to be effective in suppressing arrhythmogenesis.[4]
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Brugada DMLB (10
Parameter Control Reference
Model pmoliL)
Epicardial
Dispersion of
o 12.9+9.6 107.0+54.8 12.4+18.1 [4]
Repolarization
(EDR) (ms)
Transmural
Dispersion of
o 224+8.1 82.2+37.4 244 +26.7 [4]
Repolarization
(TDR) (ms)
Phase 2 ) ) )
] Present in 9/9 Abolished in 9/9
Reentry-induced Absent [4]
preps preps

Arrhythmias

The addition of 10 umol/L DMLB to the coronary perfusate restored the epicardial action
potential dome, significantly reduced both epicardial and transmural dispersion of
repolarization, and abolished phase 2 reentry-induced extrasystoles and ventricular
tachycardiaffibrillation.[4]

Detailed Experimental Protocols
Patch-Clamp Electrophysiology in Isolated Rat
Ventricular Myocytes

o Cell Isolation: Single ventricular myocytes are isolated from adult rat hearts by enzymatic
digestion using collagenase and protease.

¢ Recording Configuration: Whole-cell patch-clamp technique is used to record ionic currents
and action potentials.

e Solutions:

o External Solution (for AP recording): Contains (in mM): 135 NaCl, 5.4 KCI, 1.8 CaCl2, 1
MgCI2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
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o Pipette Solution (for AP recording): Contains (in mM): 140 KCI, 5 Mg-ATP, 10 HEPES (pH
adjusted to 7.2 with KOH).

o External Solution (for INa recording): Contains (in mM): 5 NaCl, 135 CsCl, 1.8 CaCl2, 1
MgCl2, 10 HEPES, 10 glucose, 0.02 nifedipine (to block Ca2+ currents) (pH adjusted to
7.4 with CsOH).

o Pipette Solution (for INa recording): Contains (in mM): 140 CsF, 5 Mg-ATP, 10 HEPES, 10
EGTA (pH adjusted to 7.2 with CsOH).

» Data Acquisition: Currents and voltages are recorded using a patch-clamp amplifier and
digitized. Data is analyzed using specialized software. Action potentials are elicited by
current injection, and voltage-clamp protocols are used to study the properties of ionic
currents.

Canine Arterially Perfused Right Ventricular Wedge
Preparation

» Preparation: A transmural wedge of tissue is dissected from the canine right ventricle and
cannulated via a branch of the right coronary artery for perfusion with Tyrode's solution.

e Recording: Transmembrane action potentials are recorded from epicardial and endocardial
sites using floating microelectrodes. A transmural electrocardiogram (ECG) is also recorded.

e Brugada Syndrome Model Induction: The Brugada syndrome phenotype is induced by
perfusing the preparation with agents that either block INa and ICa (e.qg., terfenadine,
verapamil) or activate IK-ATP (e.g., pinacidil).

o DMLB Application: After establishing the Brugada phenotype, Dimethyl lithospermate B is
added to the perfusate to assess its effects on the electrophysiological parameters and
arrhythmias.

Experimental Workflow: Canine Ventricular Wedge Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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lithospermate B]. BenchChem, [2025]. [Online PDF]. Available at:
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dimethyl-lithospermate-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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